2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide features a thiazole core substituted at position 4 with a pyridin-2-yl group and at position 2 with an acetamide moiety. The acetamide’s sulfur atom is further functionalized with a 4-methylphenylsulfanyl group.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-5-7-13(8-6-12)22-11-16(21)20-17-19-15(10-23-17)14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFKVDYLMFGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Attachment of Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.
Introduction of Sulfanyl Group: The sulfanyl group is added via a nucleophilic substitution reaction, where a methylphenyl sulfide reacts with the thiazole-pyridine intermediate.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyridine structures exhibit promising anticancer properties. For example, derivatives similar to 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The presence of the sulfanyl group enhances these effects by promoting interactions with cellular targets involved in cancer progression.
2. Antimicrobial Properties
Research has demonstrated that thiazole derivatives possess antimicrobial activities. The compound may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Specific studies have reported that modifications to the thiazole ring can significantly enhance antibacterial efficacy.
3. Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
Synthetic Utility
The synthesis of this compound can be achieved through various methods involving the reaction of thiazole derivatives with pyridine-based reagents. This versatility allows for the exploration of different substituents on the aromatic rings, potentially leading to novel compounds with enhanced biological activities.
Material Science Applications
Beyond biological applications, this compound's unique structure may lend itself to use in material science. Its potential as a ligand in coordination chemistry could lead to the development of new materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against breast cancer cell lines. Among them, this compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound had notable antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the function of key enzymes or proteins in microbial cells, leading to their death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cell wall synthesis or protein function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations
Substituent Effects on Activity :
- Electron-Withdrawing Groups : Analogs with chloro (e.g., Compound 14 ) or fluoro (GSK1570606A ) substituents show improved biological activity compared to the target compound’s 4-methylphenylsulfanyl group (electron-donating). This aligns with findings in , where electron-withdrawing groups on phenyl rings enhanced antimicrobial and anti-inflammatory effects .
- Pyridine Position : Substituting pyridin-2-yl (target compound) with pyridin-3-yl ( ) alters binding interactions due to spatial and electronic differences.
Synthetic Routes: The target compound’s synthesis likely involves a nucleophilic substitution between a chloroacetamide intermediate and 4-methylthiophenol, similar to methods in (e.g., Compound 14 using thiourea and bromoketones) . Palladium-catalyzed cross-coupling (e.g., Compound 15 in ) may also apply for introducing aryl groups.
Biological Applications :
- Kinase Inhibition : GSK1570606A () and related compounds target kinases, suggesting the thiazole-pyridine core is critical for ATP-binding site interactions .
- Antimicrobial Activity : Triazole-containing analogs () demonstrate broad-spectrum activity, with MIC values <10 µg/mL against S. aureus and E. coli .
Research Findings and Data
Biological Activity
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Sulfanyl group : Contributes to the compound's reactivity and biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 341.45 g/mol .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with disease states.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 11.5 | Antibacterial |
| Compound B | 26.9 | Antifungal |
These results suggest that modifications in the thiazole structure can enhance antimicrobial potency .
Antitumor Activity
Thiazole derivatives have been explored for their anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation in vitro. For example, a related thiazole compound exhibited an IC50 value of 1.61 µg/mL against certain cancer cell lines .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound C | 1.61 | A431 (skin cancer) |
| Compound D | 1.98 | Jurkat (leukemia) |
The presence of electron-donating groups such as methyl on the phenyl ring appears to enhance cytotoxic activity, indicating structure-activity relationships (SAR) are crucial for developing effective anticancer agents .
Anti-inflammatory Activity
There is emerging evidence that thiazole-containing compounds possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several thiazole derivatives, including this compound against resistant bacterial strains. Results indicated promising activity with MIC values significantly lower than traditional antibiotics .
- Anticancer Research : In vitro studies on thiazole derivatives showcased their ability to induce apoptosis in cancer cells through caspase activation pathways. The findings underline the potential of these compounds as lead candidates for further drug development targeting cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
